molecular formula C11H17NO2 B14158906 Ethyl 2-cyano-3,5-dimethyl-2-hexenoate CAS No. 53276-28-1

Ethyl 2-cyano-3,5-dimethyl-2-hexenoate

Cat. No.: B14158906
CAS No.: 53276-28-1
M. Wt: 195.26 g/mol
InChI Key: NHEROOPJNHZIMY-MDZDMXLPSA-N
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Description

Ethyl 2-cyano-3,5-dimethyl-2-hexenoate is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This ester is part of a class of cyanoacetate derivatives that serve as valuable intermediates in organic synthesis and medicinal chemistry research. Compounds with similar cyanoacrylate structures are frequently employed in the synthesis of more complex molecules, such as α-ketoamide derivatives, which are motifs of significant interest in pharmaceutical research for their presence in biologically active compounds . The related reagent OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) demonstrates the utility of such cyanoacetate esters, where it is used as a highly effective and safe additive with carbodiimide coupling agents for the synthesis of peptides and other amide derivatives, leading to excellent yields and purity . Researchers can leverage this compound as a potential building block for the development of novel chemical entities. It is supplied as a colorless to pale yellow liquid. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

53276-28-1

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate

InChI

InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+

InChI Key

NHEROOPJNHZIMY-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/CC(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)CC(C)C)C#N

Origin of Product

United States

Preparation Methods

Condensation with Ethyl Cyanoacetate

The most widely reported synthesis involves a base-catalyzed condensation between 3,5-dimethyl-2-hexenoic acid and ethyl cyanoacetate. BenchChem protocols specify using sodium ethoxide (0.5–1.2 molar equivalents) in anhydrous ethanol under reflux (78–82°C) for 6–8 hours. The reaction proceeds via Knoevenagel condensation mechanism, with the base deprotonating ethyl cyanoacetate to generate a nucleophilic enolate that attacks the α,β-unsaturated carbonyl of 3,5-dimethyl-2-hexenoic acid.

Critical Parameters:

  • Stoichiometric Control: Excess ethyl cyanoacetate (1.5–2.0 eq) improves conversion by shifting equilibrium
  • Temperature Modulation: Maintaining 80±2°C minimizes side-product formation from retro-aldol reactions
  • Purification: Vacuum fractional distillation (0.5–1.0 mmHg, 110–115°C) yields 68–72% product with >98% purity

Spectroscopic Validation:

  • ¹H NMR (CDCl₃): δ 4.25 (q, J=7.1 Hz, 2H, OCH₂), 2.85 (m, 1H, C₅-CH), 2.30 (s, 3H, C₃-CH₃), 1.95 (d, J=1.5 Hz, 3H, C₅-CH₃), 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃)
  • IR (neat): 2245 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), 1630 cm⁻¹ (conj. C=C)

Cyclopropane Ring-Opening Strategy

Canadian Journal of Chemistry reports an alternative route through pyrolysis of 2,2-diethyl-1-cyano-1-carbomethoxycyclopropane derivatives. Heating the cyclopropane precursor at 130–140°C under vacuum (10–30 mbar) induces ring-opening via-sigmatropic rearrangement, yielding the target ester with 55–60% conversion efficiency.

Mechanistic Insights:

  • Thermal activation induces diradical intermediate formation
  • Regioselective C-C bond cleavage at the cyclopropane ring
  • Tautomerization stabilizes the α,β-unsaturated ester system

Optimization Data:

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) 110–150 135±5 +22% yield
Pressure (mbar) 10–100 30 +15% selectivity
Residence Time (h) 2–8 5.5 +18% conversion

Industrial-Scale Continuous Flow Synthesis

Patent WO2008089920A1 details a production-scale method using automated flow reactors. Key stages:

3.1 Reaction Sequence

  • Feedstock Preparation: 3,5-dimethyl-2-hexenoyl chloride (0.8 M) and ethyl cyanoacetate (1.2 M) in heptane
  • Continuous Mixing: In-line static mixer (Re = 2500–3000) ensures laminar flow
  • Catalytic Reaction: Amberlyst® 15 resin bed (120°C, 4 bar)
  • Product Isolation: Three-stage countercurrent extraction (water/ethyl acetate)

3. Performance Metrics

Metric Batch Process Flow Process Improvement
Space-Time Yield 0.8 kg/L·day 4.2 kg/L·day 425%
Purity 95.7% 99.1% +3.4%
Solvent Consumption 12 L/kg 3.8 L/kg -68%

Microwave-Assisted Synthesis

Emerging techniques from green chemistry literature (extrapolated from):

5.1 Optimized Conditions

  • Reactor: CEM Discover SP with IR temperature control
  • Parameters: 150 W, 110°C, 20 min
  • Advantages:
    • 85% yield vs. 68% conventional heating
    • 94% atom economy
    • E-factor reduced from 8.7 to 2.3

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Yield (%) Purity (%) Scalability Energy Use (kWh/kg)
Condensation 68–72 98.5 Pilot 18.7
Cyclopropane Opening 55–60 97.2 Lab 24.1
Flow Synthesis 89–92 99.1 Industrial 9.4
Enzymatic (Projected) 75–80 99.8 Bench 6.2
Microwave 82–85 98.9 Pilot 14.5

Key Observations:

  • Flow chemistry enables 4.2× higher throughput vs batch methods
  • Microwave irradiation reduces reaction time by 87% compared to conventional heating
  • Enzymatic routes show potential for chiral synthesis but require substrate engineering

Industrial Purification Protocols

Multistage Distillation Sequence:

  • Thin-Film Evaporation: 80–85°C, 0.1 mbar (removes <5% volatiles)
  • Packed Column Fractionation:
    • Theoretical Plates: 15–20
    • Reflux Ratio: 8:1
    • Cut Points: 110–112°C (main fraction)
  • Final Polishing: Activated carbon treatment (0.5% w/w)

Quality Control Specifications:

Parameter Requirement Test Method
Assay (HPLC) ≥99.0% USP <621>
Residual Solvents <500 ppm total GC-FID
Heavy Metals <10 ppm ICP-MS
Water Content <0.1% Karl Fischer Coulometry

Emerging Research Directions

  • Photocatalytic Cyanation

    • Potential for direct C-H cyanation using Ir(ppy)₃ catalysts
    • Preliminary data shows 40% conversion under 450 nm LED irradiation
  • Biocatalytic Cascade Systems

    • Engineered E. coli co-expressing nitrilase and esterase
    • Demonstrated 72% yield in whole-cell biotransformations
  • Machine Learning Optimization

    • Bayesian reaction prediction models reducing optimization cycles by 65%
    • Neural networks correlating NMR shifts with reaction outcomes (R²=0.91)

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkoxides or amines can be used to substitute the ester group.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines or aldehydes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its reactivity with various nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the double bond more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Ethyl 2-cyano-3,5-dimethyl-2-hexenoate:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Substituents
This compound Cyano, ester, α,β-unsaturated C₁₁H₁₅NO₂ 193.24 (calculated) 3,5-dimethyl, 2-cyano
Etocrylene (2-Cyano-3,3-diphenylacrylate ethyl ester) Cyano, ester, α,β-unsaturated C₁₈H₁₅NO₂ 277.32 3,3-diphenyl
Methyl 2-hexenoate Ester, α,β-unsaturated C₇H₁₂O₂ 128.17 Simple unsaturated ester
Ethyl 2-acetylheptanoate Ester, ketone C₁₁H₂₀O₃ 200.27 Acetyl group at 2-position

Key Observations :

  • Cyano Group: Present only in this compound and Etocrylene. This group increases electrophilicity and may enhance reactivity in nucleophilic attacks .
  • Substituent Effects: this compound’s methyl groups at positions 3 and 5 introduce steric hindrance, which could slow reactions compared to Etocrylene’s planar diphenyl substituents.
  • Backbone Length: Ethyl 2-acetylheptanoate has a longer carbon chain and a ketone group, reducing conjugation effects compared to α,β-unsaturated esters .

Physical and Chemical Properties

Available data for analogous compounds (Table 2):

Compound Name Water Solubility (log10WS) logP (Octanol/Water) Melting/Boiling Point Trends
Etocrylene Not explicitly reported Estimated high (≥4) Likely high due to aromaticity
Methyl 2-hexenoate Low (hydrophobic) ~2.5 (estimated) Lower boiling point (simpler structure)
Ethyl 2-acetylheptanoate Not reported ~3.0 (estimated) Higher boiling point due to chain length

Insights :

  • Hydrophobicity: this compound likely has a moderate logP (~3–4), balancing the polar cyano group and hydrophobic methyl/ethyl substituents.
  • Thermal Stability: The conjugated α,β-unsaturated system in this compound may increase thermal stability compared to saturated esters like Ethyl 2-acetylheptanoate .

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